2-Oxohept-4-ene-1,7-dioate
CAS No.:
Cat. No.: VC1935729
Molecular Formula: C7H6O5-2
Molecular Weight: 170.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6O5-2 |
---|---|
Molecular Weight | 170.12 g/mol |
IUPAC Name | (E)-6-oxohept-3-enedioate |
Standard InChI | InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/p-2/b2-1+ |
Standard InChI Key | ICGKEQXHPZUYSF-OWOJBTEDSA-L |
Isomeric SMILES | C(/C=C/CC(=O)[O-])C(=O)C(=O)[O-] |
Canonical SMILES | C(C=CCC(=O)[O-])C(=O)C(=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Features
2-Oxohept-4-ene-1,7-dioate is a dicarboxylic acid dianion obtained through the deprotonation of the carboxy groups of 2-oxohept-4-ene-1,7-dioic acid. It represents the major ionic species present at physiological pH (7.3). The compound exists as a conjugate base of 2-oxohept-4-ene-1,7-dioic acid and can also function as a tautomer of 2-hydroxyhepta-2,4-dienedioate . The structural framework features a seven-carbon backbone with a distinctive oxo group at the C2 position and carboxylate groups at terminal positions.
The compound's structural characterization indicates an (E)-configuration across the double bond between C4 and C5, which significantly influences its reactivity in enzymatic systems. This geometric arrangement facilitates specific interactions with enzyme active sites, particularly with hydratases that catalyze the addition of water across the double bond .
Physical and Chemical Properties
2-Oxohept-4-ene-1,7-dioate possesses several distinctive physical and chemical properties that determine its behavior in biological systems. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Oxohept-4-ene-1,7-dioate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₆O₅⁻² | |
Molecular Weight | 170.12 g/mol | |
XLogP3-AA | 1 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 5 | |
Rotatable Bond Count | 3 | |
Exact Mass | 170.02152329 Da |
The compound's chemical reactivity is primarily determined by its oxo group at C2 and the C4-C5 double bond, which serve as sites for nucleophilic attack. The presence of two carboxylate groups contributes to its water solubility and influences its interactions with enzyme active sites through electrostatic interactions. At physiological pH, both carboxyl groups exist in the deprotonated form, imparting a net negative charge that affects the compound's behavior in aqueous environments .
Biochemical Significance
Role in Metabolic Pathways
2-Oxohept-4-ene-1,7-dioate serves as a critical intermediate in the homoprotocatechuate meta-fission pathway, a metabolic sequence essential for the degradation of aromatic compounds, particularly 4-hydroxyphenylacetic acid (4-HPA). This pathway represents one of the longest known catabolic sequences and enables certain bacterial species, including Escherichia coli C, to utilize aromatic amino acids as sole sources of carbon and energy .
The degradation pathway involves the meta-cleavage of the aromatic nucleus, which generates 2-oxohept-4-ene-1,7-dioate as an intermediate. This process requires a coordinated series of enzymatic reactions, with 2-oxohept-4-ene-1,7-dioate hydratase (HpcG) playing a crucial role in the conversion of this compound to its hydroxylated derivative . The pathway's significance lies in its ability to transform aromatic structures, which are typically resistant to biodegradation, into metabolically accessible compounds.
Enzymatic Reactions
The primary enzymatic reaction involving 2-oxohept-4-ene-1,7-dioate is catalyzed by 2-oxohept-4-ene-1,7-dioate hydratase (HpcG), which converts the compound to 2-oxo-4-hydroxy-hepta-1,7-dioate through the addition of water. This enzyme requires magnesium as a cofactor to facilitate the reaction . The reaction represents a critical step in the degradation of aromatic compounds, transforming an unsaturated intermediate into a hydroxylated derivative that can undergo further metabolic processing.
The enzyme HpcG has been successfully cloned, expressed, and purified from Escherichia coli BL21(DE3) using a high-expression plasmid pET26b. The purified enzyme has been obtained with greater than 95% purity, enabling detailed biochemical and crystallographic studies of its structure and function . Crystallization of HpcG has yielded crystals measuring up to 1.5 mm in their longest dimension, belonging to space group P4₁2₁2 or P4₃2₁2, with unit-cell parameters a = 136, b = 136, c = 192 Å .
Research Studies and Findings
Kinetic Studies
Extensive kinetic analyses have revealed important insights into the catalytic capabilities of 2-oxohept-4-ene-1,7-dioate hydratase. Research has demonstrated that the enzyme processes both 2-oxohept-4-ene-1,7-dioate and its tautomeric form, 2-hydroxy-2,4-heptadiene-1,7-dioate, with comparable efficiency . This finding suggests that the enzyme exhibits substrate promiscuity or that it may catalyze the tautomerization of these compounds as part of its catalytic cycle.
The kinetic parameters of the enzymatic reaction indicate a highly efficient catalytic process, which is essential for the rapid degradation of aromatic compounds in bacterial metabolism. The enzyme's ability to process both tautomeric forms with similar efficiency provides metabolic flexibility, allowing the bacteria to adapt to varying substrate availability and environmental conditions .
Isotopic Labeling Studies
Isotopic labeling experiments have provided crucial insights into the mechanism of the hydratase-catalyzed reaction. When the reaction is performed in deuterated water (²H₂O), the hydratase catalyzes the incorporation of a solvent deuteron at both C-3 and C-5 positions of the substrate . This observation indicates that the enzyme facilitates proton exchange at these positions during the catalytic cycle.
Additionally, the enzyme has been shown to accelerate the exchange of the C-3 proton of the alternate substrate 2-oxo-1,7-heptadioate with solvent deuterons . These findings collectively support a reaction mechanism involving the enzymatic isomerization of 2-oxohept-4-ene-1,7-dioate to its α,β-unsaturated ketone form, followed by the Michael addition of water .
Stereochemical Analysis
The stereochemical outcome of the reaction indicates a highly controlled process, with the enzyme directing the addition of water to produce a specific stereoisomer of the hydroxylated product. This stereoselectivity is likely achieved through precise positioning of the substrate within the enzyme active site, facilitated by interactions with the magnesium cofactor .
Identification and Nomenclature
2-Oxohept-4-ene-1,7-dioate has been cataloged in various chemical databases and is identified by multiple systematic and common names. Table 2 provides a comprehensive overview of these identifiers.
Table 2: Identification and Nomenclature of 2-Oxohept-4-ene-1,7-dioate
The compound's parent structure, 2-oxohept-4-ene-1,7-dioic acid, is classified as an oxo dicarboxylic acid derived from 2-oxohept-4-ene in which the two terminal methyl groups are replaced by carboxy groups. It represents an oxo dicarboxylic acid, an olefinic compound, and a dicarboxylic fatty acid .
Related Compounds and Structural Relationships
2-Oxohept-4-ene-1,7-dioate exists within a network of structurally related compounds that share similar chemical features and participate in related biochemical processes. The compound is structurally related to other intermediates in the homoprotocatechuate meta-fission pathway, forming part of a coordinated sequence of metabolic transformations.
The relationship between 2-oxohept-4-ene-1,7-dioate and its parent acid, 2-oxohept-4-ene-1,7-dioic acid, represents a classic acid-base partnership, with the dianion form predominating at physiological pH. This relationship is significant for understanding the compound's behavior in biological systems, where pH-dependent ionization states can influence reactivity and enzyme binding .
The compound also exists in tautomeric equilibrium with 2-hydroxyhepta-2,4-dienedioate, with the distribution between these forms influenced by environmental conditions such as pH and solvent polarity . This tautomeric relationship has functional significance, as evidenced by kinetic studies showing that the hydratase enzyme processes both forms with comparable efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume